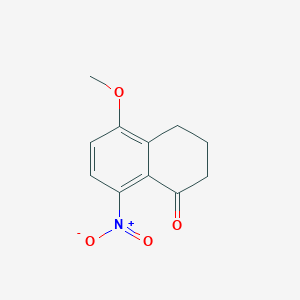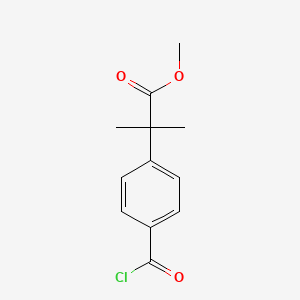
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester
Vue d'ensemble
Description
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a methylpropionic acid methyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester typically involves the esterification of 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions are often conducted in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Major Products Formed
Hydrolysis: 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid and methanol.
Reduction: 2-(4-Hydroxyphenyl)-2-methylpropionic acid methyl ester.
Substitution: Various amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, releasing the active drug upon metabolic conversion. The chlorocarbonyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The molecular targets and pathways involved vary depending on the specific drug or application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chlorocarbonylbenzoate: Similar structure but lacks the methylpropionic acid moiety.
2-(4-Chlorophenyl)-2-methylpropionic acid: Similar structure but lacks the ester group.
4-Chlorobenzoyl chloride: Contains the chlorocarbonyl group but lacks the ester and methylpropionic acid moieties.
Uniqueness
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and applications. The presence of both the ester and chlorocarbonyl groups provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H13ClO3 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
methyl 2-(4-carbonochloridoylphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H13ClO3/c1-12(2,11(15)16-3)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3 |
Clé InChI |
IELIKWNPYCGWTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C(=O)Cl)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
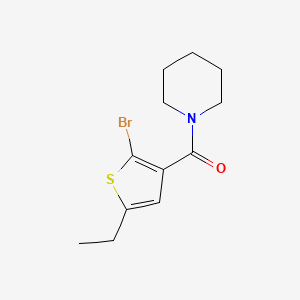
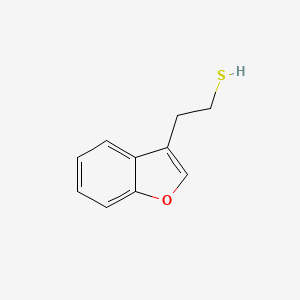
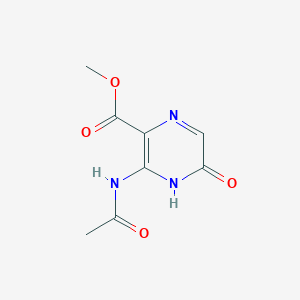

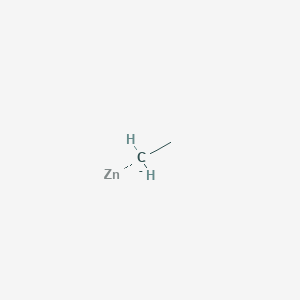
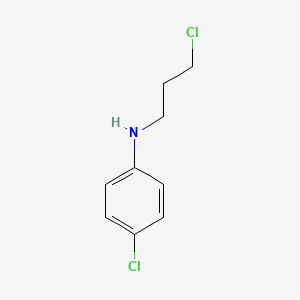
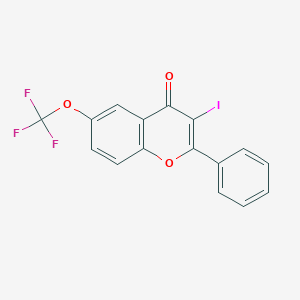
![3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B8376499.png)

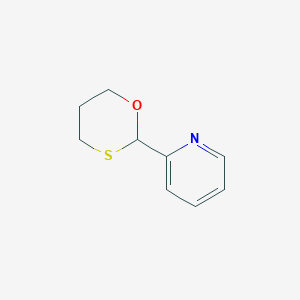
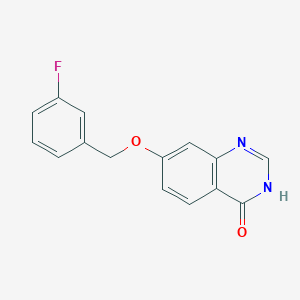
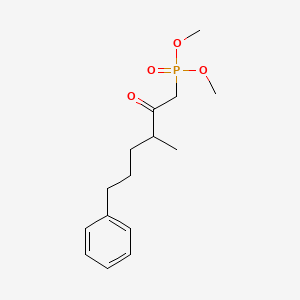
![8-cyclohexyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B8376535.png)
